molecular formula C10H16N2O B6228084 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine CAS No. 1343364-06-6

2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine

Cat. No. B6228084
CAS RN: 1343364-06-6
M. Wt: 180.2
InChI Key:
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Description

“2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine” is a chemical compound. It is related to a compound with the CAS Number: 1638588-92-7 . This compound has a molecular weight of 289.38 .


Synthesis Analysis

A paper titled “Flow Synthesis of 2-Methylpyridines via α-Methylation” discusses a method for synthesizing 2-methylpyridines . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23N3O2/c1-10-5-4-6-18-15 (10)21-9-16 (2,3)19-14 (20)13-11-7-17-8-12 (11)13/h4-6,11-13,17H,7-9H2,1-3H3, (H,19,20)/t11-,12+,13+ .

It is in the form of a powder .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine involves the reaction of 2-methyl-2-nitropropane-1,3-diol with 3-methylpyridine-2-amine, followed by reduction of the resulting nitro compound to the amine.", "Starting Materials": [ "2-methyl-2-nitropropane-1,3-diol", "3-methylpyridine-2-amine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-2-nitropropane-1,3-diol (1.0 g, 7.5 mmol) and 3-methylpyridine-2-amine (1.2 g, 12.0 mmol) in ethanol (20 mL) and add a catalytic amount of hydrochloric acid.", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and add sodium hydroxide solution (10%) until the pH is basic.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain a yellow oil.", "Step 6: Dissolve the yellow oil in ethanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring.", "Step 7: Heat the reaction mixture at reflux for 4 hours.", "Step 8: Cool the reaction mixture to room temperature and add water (20 mL) slowly with stirring.", "Step 9: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure to obtain a yellow oil.", "Step 11: Purify the product by column chromatography on silica gel using ethyl acetate/hexanes as the eluent to obtain 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine as a yellow oil (yield: 60-70%)." ] }

CAS RN

1343364-06-6

Molecular Formula

C10H16N2O

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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